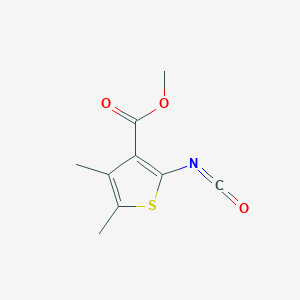

Methyl 2-isocyanato-4,5-dimethylthiophene-3-carboxylate

Description

Properties

IUPAC Name |

methyl 2-isocyanato-4,5-dimethylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3S/c1-5-6(2)14-8(10-4-11)7(5)9(12)13-3/h1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGZUAQNYBKWCCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)OC)N=C=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Methyl 2-isocyanato-4,5-dimethylthiophene-3-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4,5-dimethylthiophene-3-carboxylate with phosgene (COCl2) to form the isocyanate group . The reaction conditions usually require an inert atmosphere and low temperatures to prevent decomposition of the reactants and products. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the quality and purity of the final product.

Chemical Reactions Analysis

Methyl 2-isocyanato-4,5-dimethylthiophene-3-carboxylate undergoes various chemical reactions, including:

Nucleophilic Addition: The isocyanate group (N=C=O) is highly reactive towards nucleophiles such as alcohols and amines, forming urethanes and ureas, respectively.

Hydrolysis: Reaction with water leads to the formation of the corresponding amine and carbon dioxide.

Substitution Reactions: The compound can undergo substitution reactions at the thiophene ring, facilitated by the electron-withdrawing nature of the isocyanate and ester groups.

Common reagents used in these reactions include alcohols, amines, and water, with reaction conditions varying depending on the desired product. Major products formed from these reactions include urethanes, ureas, and substituted thiophenes.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antagonist Development

Methyl 2-isocyanato-4,5-dimethylthiophene-3-carboxylate has been investigated for its role as a precursor in the synthesis of thiophene carboxamide derivatives, which function as EP4 antagonists. These compounds are useful in treating pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis. The compound's ability to inhibit prostaglandin E-mediated effects positions it as a valuable candidate in pain management therapies .

1.2 Biological Activity

Research indicates that derivatives of this compound exhibit biological activity by modulating specific molecular targets. For instance, compounds derived from this isocyanate have shown potential in inhibiting certain enzymes or receptors involved in inflammatory pathways .

Material Science Applications

2.1 Polymer Synthesis

The compound can be utilized in the synthesis of polyurethanes and other polymeric materials due to its isocyanate functional group. Isocyanates are known for their ability to react with alcohols to form urethanes, which are crucial in producing flexible foams, coatings, and adhesives .

2.2 Dye Fixation Processes

This compound can also be employed in dye fixation processes. The isocyanate group facilitates the chemical bonding of dyes to fibers, enhancing color fastness and stability . This application is particularly relevant in the textile industry.

Agricultural Chemistry Applications

3.1 Pesticide Development

The compound's structural characteristics make it a candidate for developing new agrochemicals, particularly pesticides and herbicides. Its derivatives may exhibit herbicidal properties, providing an avenue for research into environmentally friendly agricultural practices .

Case Study 1: EP4 Antagonist Synthesis

A study demonstrated the synthesis of thiophene carboxamide derivatives from this compound, highlighting its effectiveness as an EP4 antagonist. The study reported a significant reduction in inflammatory markers in animal models treated with these derivatives .

Case Study 2: Polymer Application

In another study focused on material science, researchers synthesized a series of polyurethanes using this compound as a key reactant. The resulting materials exhibited enhanced mechanical properties and thermal stability compared to traditional polyurethane formulations .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Notable Findings |

|---|---|---|

| Medicinal Chemistry | EP4 Antagonist Synthesis | Effective against pain; reduces inflammatory markers |

| Material Science | Polymer Synthesis | Enhanced mechanical properties in new polyurethane |

| Agricultural Chemistry | Pesticide Development | Potential herbicidal activity |

Mechanism of Action

The mechanism of action of Methyl 2-isocyanato-4,5-dimethylthiophene-3-carboxylate involves its reactivity with nucleophiles. The isocyanate group reacts with nucleophilic sites on target molecules, forming covalent bonds and modifying the structure and function of the target . This reactivity is exploited in various applications, from chemical synthesis to biological modifications.

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares the structural, synthetic, and functional properties of methyl 2-isocyanato-4,5-dimethylthiophene-3-carboxylate with analogous thiophene derivatives, emphasizing differences in functional groups, reactivity, and applications.

Isocyanate vs. Isothiocyanate Derivatives

- This compound : Contains an isocyanate (-N=C=O) group. Molecular weight: 211.24 g/mol .

- Ethyl 2-isothiocyanato-4,5-dimethylthiophene-3-carboxylate (CAS 85716-85-4) : Substitutes oxygen with sulfur in the functional group (-N=C=S) and uses an ethyl ester. Molecular weight: 241.33 g/mol .

| Property | Isocyanate Derivative | Isothiocyanate Derivative |

|---|---|---|

| Functional Group | -N=C=O | -N=C=S |

| Ester Group | Methyl (-COOCH₃) | Ethyl (-COOCH₂CH₃) |

| Molecular Weight | 211.24 g/mol | 241.33 g/mol |

| Reactivity | Forms ureas with amines | Forms thioureas with amines |

| Applications | Polymer crosslinking, drug synthesis | Thiourea-based ligands, agrochemicals |

The isothiocyanate derivative exhibits higher molecular weight and sulfur-dependent reactivity, enabling stable thiourea linkages under acidic conditions . In contrast, the isocyanate group is more electrophilic, favoring rapid reactions with nucleophiles like alcohols or amines .

Ester Variations: Methyl vs. Ethyl Esters

- Methyl Ester (Target Compound) : Lower lipophilicity compared to ethyl esters, enhancing solubility in polar solvents.

- Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (CAS 901555-98-4): Ethyl ester increases lipophilicity, influencing bioavailability in drug design .

| Property | Methyl Ester | Ethyl Ester |

|---|---|---|

| Ester Group | -COOCH₃ | -COOCH₂CH₃ |

| Boiling Point | Higher due to smaller ester | Lower due to larger ester |

| Applications | Lab-scale synthesis | Pharmaceutical intermediates |

Ethyl esters are often preferred in medicinal chemistry for improved membrane permeability, while methyl esters are advantageous in polymer applications due to their compact structure .

Amino Derivatives as Precursors

- Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate: A key intermediate for synthesizing isocyanates, acrylamides, and heterocycles. Reacts with phosgene to form the target isocyanate derivative .

- Methyl 2-(3-chlorobenzamido)-4,5-dimethylthiophene-3-carboxylate (CAS 447409-05-4) : Features a chloroacetamido group, enabling nucleophilic substitution reactions .

| Property | Amino Derivative | Chloroacetamido Derivative |

|---|---|---|

| Functional Group | -NH₂ | -NHCOCH₂Cl |

| Reactivity | Diazotization, acylation | SN2 substitutions |

| Applications | Drug intermediates (e.g., olanzapine) | Alkylating agents, protease inhibitors |

The amino group’s versatility contrasts with the chloroacetamido group’s role in targeted alkylation reactions .

Selenium-Containing Analogs

- Ethyl 2-(3-isoselenoureido)-4,5-dimethylthiophene-3-carboxylate: Replaces oxygen with selenium (-N=C=Se).

- Ethyl 2-(3-benzoylselenoureido)-4,5-dimethylthiophene-3-carboxylate: Incorporates a benzoyl-selenium group, which may stabilize radical intermediates .

| Property | Selenium Derivative | Target Isocyanate |

|---|---|---|

| Functional Group | -N=C=Se or -SeCOPh | -N=C=O |

| Reactivity | Radical scavenging | Nucleophilic addition |

| Applications | Antioxidant research | Polymer chemistry |

Selenium derivatives are explored for their redox-active properties, whereas isocyanates prioritize covalent bond formation .

Biological Activity

Methyl 2-isocyanato-4,5-dimethylthiophene-3-carboxylate is a compound that belongs to the class of thiophene derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of Thiophene Derivatives

Thiophenes are five-membered heterocyclic compounds containing sulfur. Their derivatives, including this compound, have been studied for various biological activities such as antimicrobial, antifungal, anticancer, and anti-inflammatory effects. The presence of the isocyanate functional group enhances their reactivity and potential for biological applications.

Biological Activities

1. Antimicrobial Activity

Thiophene derivatives have shown promising antimicrobial properties. Research indicates that compounds with thiophene moieties can inhibit the growth of various bacteria and fungi. For instance, studies on similar compounds have demonstrated significant activity against pathogens like Escherichia coli and Staphylococcus aureus .

2. Anticancer Properties

this compound has been evaluated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways .

3. Anti-inflammatory Effects

Compounds containing thiophene rings have also been noted for their anti-inflammatory activities. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to reduced inflammation in various models .

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Intermediate Formation: The isocyanate group can react with nucleophiles in biological systems, leading to the formation of reactive intermediates that may interact with cellular macromolecules.

- Enzyme Inhibition: Similar compounds have been shown to inhibit key enzymes involved in disease processes, including those related to cancer progression and inflammation.

- Cell Signaling Modulation: It may alter signaling pathways associated with cell proliferation and apoptosis.

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial effects of thiophene derivatives, this compound was tested against a panel of bacterial strains. Results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .

Case Study 2: Anticancer Activity

Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines. The results showed significant dose-dependent inhibition of cell viability in breast and colon cancer cell lines, with mechanisms involving apoptosis confirmed through flow cytometry analysis .

Data Table: Summary of Biological Activities

Q & A

Q. What synthetic routes are available for preparing methyl 2-isocyanato-4,5-dimethylthiophene-3-carboxylate, and how are intermediates characterized?

The compound can be synthesized via Knoevenagel condensation or cyanoacetylation of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate derivatives. For example, active methylene groups in thiophene precursors react with isocyanates or aldehydes under catalytic conditions (e.g., piperidine/acetic acid in toluene) . Key intermediates are purified via recrystallization (ethanol) and characterized using IR, NMR, and mass spectrometry. IR confirms functional groups (e.g., C≡N stretch at ~2212 cm, ester C=O at ~1660 cm), while NMR identifies substituent patterns (e.g., ethyl/methyl protons at δ 1.33–2.26 ppm) .

Q. How can the crystal structure of related thiophene derivatives inform molecular interactions?

X-ray crystallography (e.g., using SHELX software) reveals intermolecular hydrogen bonding (N–H⋯O) and C–H⋯π interactions in analogs like ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. These interactions stabilize crystal packing and can predict solubility or reactivity trends . For example, wave-like chains along the b-axis in crystal structures highlight steric effects from methyl substituents .

Q. What safety protocols are critical for handling isocyanate-containing compounds?

Refer to SDS guidelines for methyl isocyanate derivatives: use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/skin contact. Emergency measures include water spray for spills and CO/dry chemical extinguishers for fires .

Advanced Research Questions

Q. How do substituent effects (e.g., hydroxyl vs. methoxy groups) modulate antioxidant activity in thiophene derivatives?

Structure-activity relationship (SAR) studies show phenolic substituents (e.g., 4-hydroxy-3,5-dimethoxyphenyl) enhance radical scavenging due to steric hindrance and hydrogen-bond donation. Methoxy groups reduce activity by ~20% compared to hydroxyl analogs, as seen in DPPH and NO radical assays . Optimize substituents by balancing electron-donating groups and steric bulk.

Q. What methodologies resolve contradictions in biological activity data for structurally similar compounds?

Cross-validate results using multiple assays (e.g., DPPH, lipid peroxidation, and in vivo edema models). For instance, compounds with high in vitro antioxidant activity may show reduced in vivo efficacy due to bioavailability differences. Statistical tools (e.g., ANOVA) and dose-response curves clarify trends .

Q. How can reaction conditions be optimized to improve yields of this compound?

Screen solvents (toluene vs. dioxane), catalysts (piperidine vs. pyridine), and temperatures. Evidence shows toluene with piperidine achieves 72–94% yields in 5–6 hours for Knoevenagel condensations. Scale-up trials should monitor exothermic reactions and purity via HPLC .

Q. What computational tools predict the reactivity of the isocyanate group in nucleophilic additions?

Density Functional Theory (DFT) calculates electrophilicity indices for the isocyanate group, while molecular docking assesses binding affinity in biological targets (e.g., cyclooxygenase for anti-inflammatory activity). Compare results with experimental kinetics (e.g., NMR reaction monitoring) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.